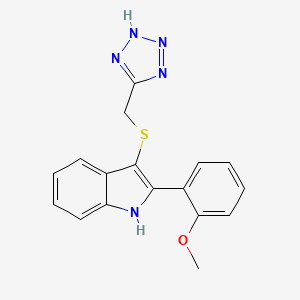
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with phosphorus trichloride (PCl3) and an alcohol. One common method is the reaction of 2-chloro-1,3-propanediol with phosphorus trichloride in the presence of butanol. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is achieved through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates, depending on the reaction conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound, with the choice of conditions depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are substituted phospholane derivatives.
Oxidation Reactions: The major products are phosphonic acids or phosphonates.
Hydrolysis: The major products are phosphoric acid derivatives.
科学研究应用
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
4-(Butoxymethyl)phenol: This compound shares the butoxymethyl group but lacks the dioxaphospholane ring.
2-(tert-butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: This compound contains a butoxymethyl group and is used in stereoselective synthesis.
Uniqueness
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane is unique due to the presence of the dioxaphospholane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require the unique reactivity of the dioxaphospholane ring.
属性
CAS 编号 |
65534-04-5 |
|---|---|
分子式 |
C7H14ClO3P |
分子量 |
212.61 g/mol |
IUPAC 名称 |
4-(butoxymethyl)-2-chloro-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H14ClO3P/c1-2-3-4-9-5-7-6-10-12(8)11-7/h7H,2-6H2,1H3 |
InChI 键 |
NWDREBNYQSHHGG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC1COP(O1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


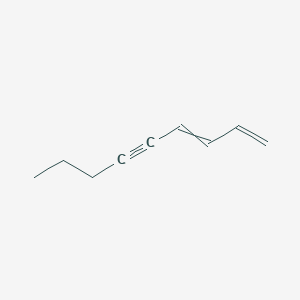

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
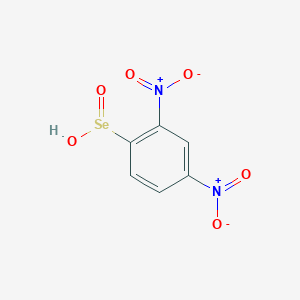
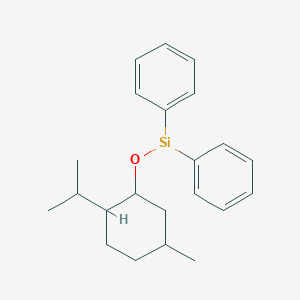
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

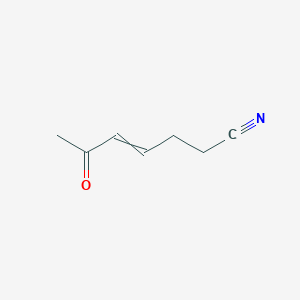
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
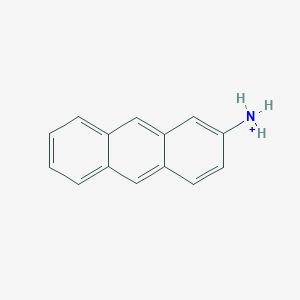
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)


